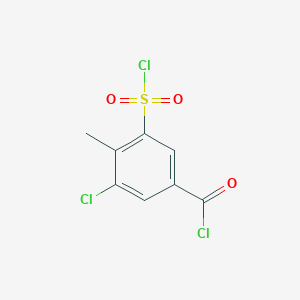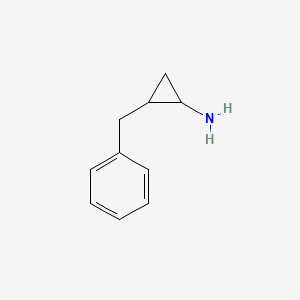![molecular formula C13H23NO B13262123 N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methyloxolan-3-amine](/img/structure/B13262123.png)
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methyloxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methyloxolan-3-amine is an organic compound characterized by its unique structure, which includes a cyclohexene ring, an ethyl chain, and a methyloxolan amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methyloxolan-3-amine typically involves the reaction of cyclohexene with ethylamine under specific conditions. One common method includes the use of lithium powder as a catalyst at low temperatures, followed by gradual warming to room temperature . Another approach involves the bromination of cyclohexanone followed by treatment with a base .
Industrial Production Methods
Industrial production of this compound may involve catalytic oxidation processes, such as the use of hydrogen peroxide and vanadium catalysts, to achieve the desired product . These methods are designed to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper compounds, Grignard reagents, and bases such as sodium hydroxide . Reaction conditions often involve controlled temperatures and specific solvents to ensure optimal reaction rates and product formation.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methyloxolan-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methyloxolan-3-amine involves its interaction with specific molecular targets and pathways. It may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methyloxolan-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-methyloxolan-3-amine |
InChI |
InChI=1S/C13H23NO/c1-11-13(8-10-15-11)14-9-7-12-5-3-2-4-6-12/h5,11,13-14H,2-4,6-10H2,1H3 |
InChI Key |
QULNOWZGHCQVBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NCCC2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13262043.png)


![2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine](/img/structure/B13262066.png)
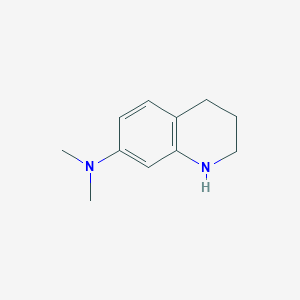
![2,4-Dichloro-6-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B13262075.png)
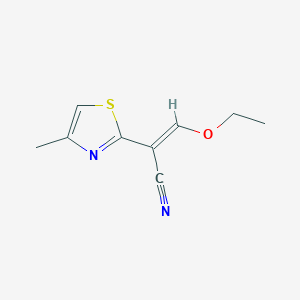
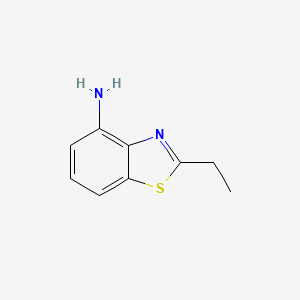


![2-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13262101.png)
![1-[(Pyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13262112.png)
